Thiochroman-3-one

概要

説明

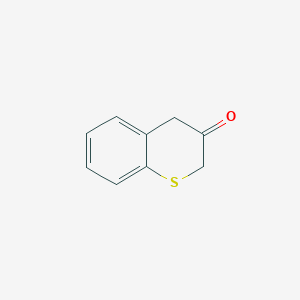

Thiochroman-3-one is a heterocyclic compound . It is a sulfur analog of chromone, where the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

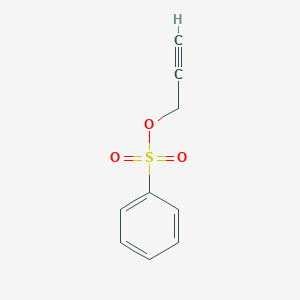

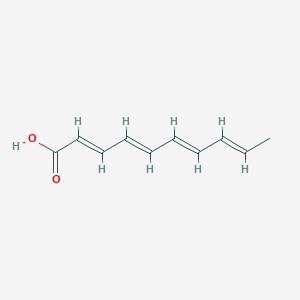

Thiochroman-4-one has been used as a starting reactant for the synthesis of a series of pyrazoles and isoxazoles . Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has also been reported .

Molecular Structure Analysis

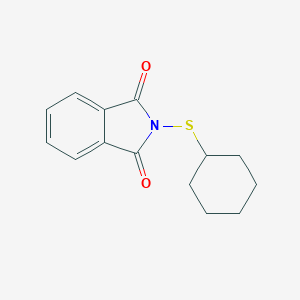

The molecular formula of Thiochroman-3-one is C9H8OS . The structure of Thiochroman-3-one and its 3-substituted derivatives have been investigated using B3LYP/6-31G** . The delocalization pattern was characterized by the delocalization of the electron lone pair from N1 atom toward the antibonding orbital of the C14 atom, resulting in a slight increase in the N1–C14 bond order .

Chemical Reactions Analysis

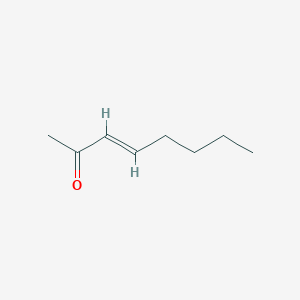

The reactivity of Thiochroman-3-one increases substantially with the introduction of an electron-withdrawing substituent at position 3 . Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has been covered in a review .

科学的研究の応用

Synthesis and Reactions

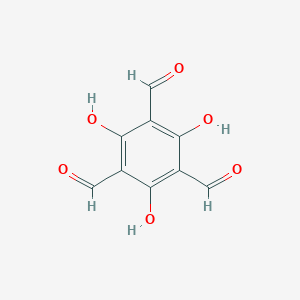

Thiochroman-3-one derivatives are used as precursors in the synthesis of a variety of heterocyclic rings. For instance, thiochroman-4-ones undergo reactions yielding heterocycles such as pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines. This highlights their utility in creating diverse molecular structures used in various scientific applications (Bondock & Metwally, 2008).

Novel Synthesis Techniques

Recent advancements include a one-pot synthesis of 4-amino thiochromans using aminocyclopropanes and thiophenols. This process is efficient and demonstrates good functional group tolerance, forming the thiochroman core with complete regioselectivity. Such methods are significant in the context of modifying complex drug molecules (Wang, Jeon, & Waser, 2020).

Biological Activity

Derivatives of thiochroman-4-one have shown potential biological activities. For instance, pyrazole derivatives exhibit inhibitory activity against certain bacteria, pointing to potential applications in antimicrobial research (Ramalingam et al., 1977).

Heterocyclic Analogues and Anticancer Properties

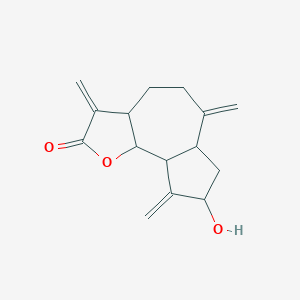

Thioflavanones, analogues of thiochroman-4-ones, have been investigated for their anticancer effects. They have shown promising results in inhibiting cellular proliferation and inducing apoptosis, particularly in breast cancer cell lines (Lee, 2013). Additionally, other derivatives exhibit antiproliferative effects on lymphoma cells and antifungal activities, further expanding the scope of their therapeutic potential.

Antitumor Testing

Specific thiochroman-4-one derivatives, such as 3-methenylthiochroman-4-one-1,1-dioxide, have been synthesized and tested for their antitumor properties. These compounds have shown activity against Ehrlich ascites tumor growth in animal models, demonstrating their potential in oncology research (Holshouser & Loeffler, 1982).

Antimalarial Activity

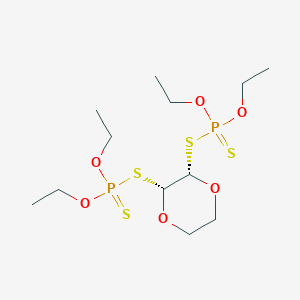

Carbohydrate-derived thiochromans have been synthesized to explore their antimalarial properties. Structural features like short chain alkyl substituents and benzyl ether protecting groups significantly impact their antimalarial effectiveness, which is crucial for developing new therapeutic agents (Madumo, Moshapo, & Kinfe, 2018).

Safety And Hazards

将来の方向性

Sulfur-containing heterocyclic compounds like Thiochroman-3-one have gained attention due to their rich biological activities and applications in pharmaceuticals, agrochemicals, and material science . Future research directions could include further exploration of the synthesis methods, investigation of biological activities, and development of applications for Thiochroman-3-one.

特性

IUPAC Name |

4H-thiochromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYMTKVJYHTFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440283 | |

| Record name | Thiochroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochroman-3-one | |

CAS RN |

16895-58-2 | |

| Record name | Thiochroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)

![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)